molecular formula C15H8F3N5OS B14942244 3-(Pyridin-4-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Pyridin-4-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14942244
M. Wt: 363.3 g/mol
InChI Key: CUDGHLQCVWZJQR-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of triazolothiadiazoles, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethoxy)benzohydrazide with pyridine-4-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol, leading to the formation of the desired triazolothiadiazole ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or sulfuric acid for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce the reduced form of the compound. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(Pyridin-4-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor and in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to active sites of target proteins, leading to inhibition or activation of specific pathways. Detailed studies, including docking and molecular dynamics simulations, are often conducted to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyrazine derivatives: Known for their kinase inhibition properties.

    1,2,4-Triazolo[4,3-b]tetrazine-based materials: Recognized for their energetic material applications.

    1,2,4-Triazolo[4,3-a]pyridines: Utilized in various synthetic and biological applications.

Uniqueness

3-(Pyridin-4-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of a pyridine ring, a trifluoromethoxyphenyl group, and a triazolothiadiazole core. This unique structure imparts specific properties, such as high thermal stability, potential bioactivity, and versatility in chemical reactions, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H8F3N5OS

Molecular Weight

363.3 g/mol

IUPAC Name

3-pyridin-4-yl-6-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8F3N5OS/c16-15(17,18)24-11-3-1-10(2-4-11)13-22-23-12(20-21-14(23)25-13)9-5-7-19-8-6-9/h1-8H

InChI Key

CUDGHLQCVWZJQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C4=CC=NC=C4)OC(F)(F)F

Origin of Product

United States

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